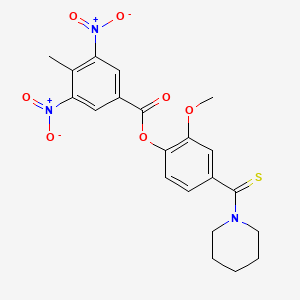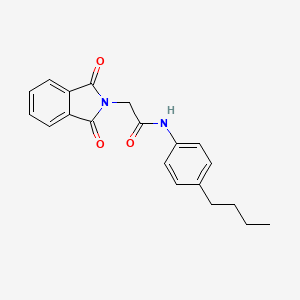![molecular formula C21H18N4O5S2 B11655989 4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B11655989.png)
4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidine derivatives
Preparation Methods
The synthesis of 4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE typically involves multi-step reactions. One common method includes the reaction of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one with an aromatic aldehyde and 1,3-cyclohexanediones in the presence of an acidic ionic liquid catalyst in ethylene glycol . This method is noted for its efficiency, green solvent media, short reaction time, and good yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .
Scientific Research Applications
4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound exhibits antimicrobial, anticancer, and antioxidant properties, making it a valuable candidate for biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial applications
Mechanism of Action
The mechanism of action of 4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial and cancer cell proliferation by disrupting the DNA replication process. The compound’s structure allows it to interact with various enzymes and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE include other thiadiazolo[3,2-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Some similar compounds include:
- 4-{(E)-[(5Z)-5-Imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 4-fluorobenzoate .
- 4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-fluorobenzoate .
These compounds highlight the versatility and potential of thiadiazolo[3,2-a]pyrimidine derivatives in various scientific and industrial applications.
Properties
Molecular Formula |
C21H18N4O5S2 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[4-[(Z)-(2-ethyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C21H18N4O5S2/c1-3-18-24-25-19(22)15(20(26)23-21(25)31-18)11-13-9-10-16(17(12-13)29-2)30-32(27,28)14-7-5-4-6-8-14/h4-12,22H,3H2,1-2H3/b15-11-,22-19? |
InChI Key |
VGNJPHVHOUXVPI-WLGQYLEDSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,2-Dihydroacenaphthylen-5-yl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11655909.png)
![1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11655913.png)
methylidene]-4-fluorobenzamide](/img/structure/B11655917.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11655922.png)



![5-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11655965.png)
![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11655982.png)
![2-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-iodo-3-phenylquinazolin-4(3H)-one](/img/structure/B11655990.png)
![4-fluoro-N'-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide](/img/structure/B11655996.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11655997.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11656002.png)
